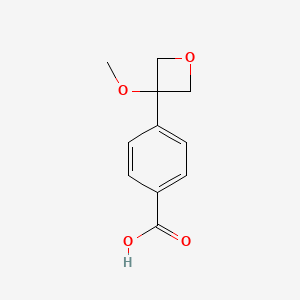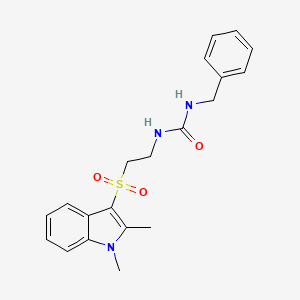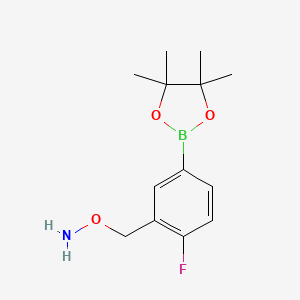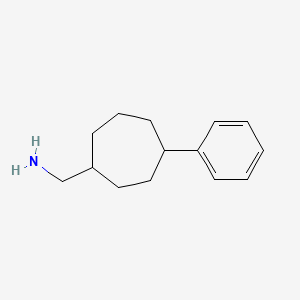![molecular formula C11H16N4O5 B2545161 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol CAS No. 346704-14-1](/img/structure/B2545161.png)
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol” is a chemical compound with the CAS Number: 346704-14-1 . It has a molecular weight of 284.27 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-{[2-(2,4-dinitroanilino)ethyl]amino}-2-propanol . The InChI code is 1S/C11H16N4O5/c1-8(16)7-12-4-5-13-10-3-2-9(14(17)18)6-11(10)15(19)20/h2-3,6,8,12-13,16H,4-5,7H2,1H3 .Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C .科学的研究の応用
Conformational Analysis
A study by Nitek et al. (2020) focuses on the conformational analysis of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. The crystal structures of these compounds were characterized, revealing insights into the conformations of the amine fragments and their interactions in different environments, which can be related to the compound (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Ligand Synthesis and Complex Formation
Research by Keypour et al. (2015) involves the synthesis of various amines, including those with structural similarities to 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol. These amines were used to form Cu(II) complexes, demonstrating the potential for this compound in coordination chemistry (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Fluorescence Quenching
Dumitraş Huţanu and Pintilie (2013) explored the fluorescence quenching properties of dinitrophenols, including 2,4-dinitrophenol, which is structurally related to the compound of interest. This research sheds light on the potential use of this compound in studies related to fluorescence quenching (Dumitraş Huţanu & Pintilie, 2013).
Peptide Synthesis
Acedo, Albericio, and Eritja (1992) discussed the development of the base labile N-2-(2,4-dinitrophenyl)ethyloxycarbonyl group for the protection of the α-amino group of amino acids. This study provides a basis for understanding how derivatives of 2,4-dinitrophenol can be useful in peptide synthesis (Acedo, Albericio, & Eritja, 1992).
Beta-Adrenoceptor Blocking Agents
Rzeszotarski et al. (1983) synthesized a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, examining their potential as beta-adrenoceptor blocking agents. Their research could provide insight into the potential pharmacological applications of similar compounds, like this compound (Rzeszotarski, Gibson, Simms, Jagoda, Vaughan, & Eckelman, 1983).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. The structural similarities between this compound and this compound could indicate similar applications in antimicrobial research (Sah, Bidawat, Seth, & Gharu, 2014).
DNA Cross-Linking Agents
Xue et al. (2016) designed and synthesized a class of diazeniumdiolate-based DNA cross-linking agents. These compounds, including O2-(2,4-dinitrophenyl)-1-[N,N-bis(2-substituted ethyl)amino]diazen-1-ium-1,2-diolates, highlight the potential of dinitrophenyl derivatives in the study of DNA damage and cancer research (Xue, Wu, Luo, Gong, Huang, Shen, Zhang, Zhang, & Huang, 2016).
Safety and Hazards
特性
IUPAC Name |
1-[2-(2,4-dinitroanilino)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-8(16)7-12-4-5-13-10-3-2-9(14(17)18)6-11(10)15(19)20/h2-3,6,8,12-13,16H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPHZEOVTROAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2545080.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2545082.png)
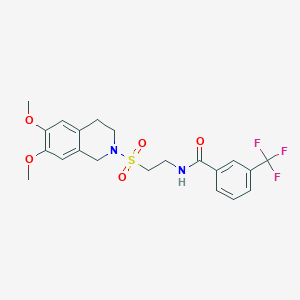
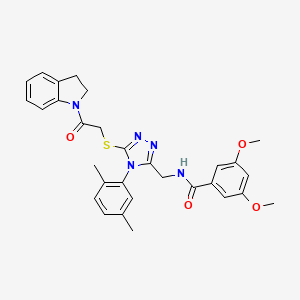
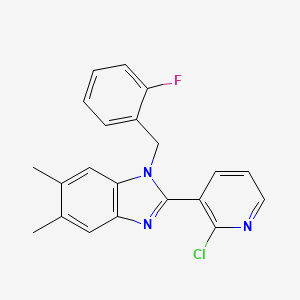
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545087.png)

![(4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2545090.png)
![3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2545092.png)
![N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2545094.png)
